molecular formula C19H22N6O4S B2520815 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide CAS No. 1334372-89-2

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide

Cat. No.: B2520815
CAS No.: 1334372-89-2
M. Wt: 430.48
InChI Key: IXBAZQYJQLKCDQ-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a sophisticated synthetic compound intended for use in biochemical and pharmacological research. Its structure incorporates several motifs associated with bioactive molecules, suggesting potential applications in oncology and pain/neurobiology research. The 3,5-dimethylpyrazole moiety is a common feature in ligands designed for protein kinases and transient receptor potential (TRP) ion channels . Specifically, this group is found in molecules that target the BRAF V600E mutant protein, a key oncogenic driver in cancers like melanoma . Concurrently, pyrazole derivatives are extensively investigated as potent and sometimes mode-selective antagonists of the TRPV1 (vanilloid) receptor, a prime target for novel analgesic development . The presence of a methylsulfonamido phenyl group further enhances the drug-like properties of the molecule and is a feature shared with other high-affinity TRPV1 antagonists reported in scientific literature . This combination of structural elements makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships of kinase or ion channel inhibitors. It can be used in in vitro binding assays, enzymatic activity studies, and cellular phenotype investigations to elucidate novel mechanisms of action or to serve as a starting point for the design of more potent or selective therapeutic candidates. This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult specialized databases and scientific literature for comprehensive characterization data, including NMR, HPLC, and mass spectrometry results.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[3-(methanesulfonamido)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-12-10-13(2)24(21-12)17-8-9-18(26)25(22-17)14(3)19(27)20-15-6-5-7-16(11-15)23-30(4,28)29/h5-11,14,23H,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBAZQYJQLKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, characterized by the presence of a pyrazole ring and a pyridazine moiety. The structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₂N₄O₃S
  • Molecular Weight: 248.24 g/mol

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with significant research indicating their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The specific compound has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that derivatives containing the pyrazole ring exhibit cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain modifications to the pyrazole structure enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonamide group in this compound may contribute to its enhanced solubility and bioactivity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This mechanism is similar to that of well-known anti-inflammatory drugs like celecoxib . The specific compound may exhibit these properties due to its structural similarities with other COX inhibitors.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Activity: Some studies propose that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Study on Anticancer Activity: A derivative structurally related to the compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .
  • Antimicrobial Testing: Another study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for several compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits bacterial growth
Anti-inflammatoryCOX inhibition

Comparison with Similar Compounds

Pyridazinone Core Modifications

All compounds retain the 6-oxopyridazin-1(6H)-yl scaffold, a pharmacophore associated with kinase inhibition and anti-inflammatory activity. The target compound and share a 3,5-dimethylpyrazole substituent, which confers steric bulk and may influence binding pocket interactions. In contrast, substitutes this group with a 4-methoxyphenyl ring, introducing electron-donating effects that could modulate electronic interactions with targets.

Amide-Linked Side Chains

  • Target Compound: The 3-(methylsulfonamido)phenyl group introduces a sulfonamide moiety, which is highly polar and capable of strong hydrogen bonding.
  • Compound : The branched aliphatic chain (6-methylheptan-2-yl) increases lipophilicity (predicted logP > 3), favoring passive diffusion across biological membranes.

Implications for Bioactivity

  • The target compound’s sulfonamide group aligns with features seen in carbonic anhydrase inhibitors (e.g., acetazolamide) .
  • Compound ’s lipophilicity may favor central nervous system penetration, whereas ’s isoxazole and methoxyphenyl groups resemble motifs in COX-2 inhibitors.

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